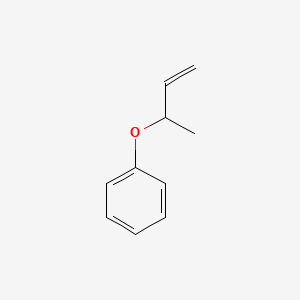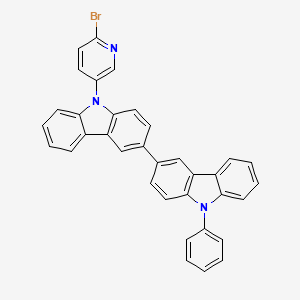
9-(6-Bromopyridin-3-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole: is a complex organic compound that belongs to the class of bicarbazoles. This compound is characterized by the presence of a bromopyridine moiety attached to a phenyl-substituted bicarbazole framework. Bicarbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of a bromopyridine derivative with a phenyl-substituted bicarbazole precursor in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moieties, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed on the bromopyridine moiety to convert it into a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives of bicarbazole.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics.
Biology: The compound can be used in biological research as a fluorescent probe due to its strong fluorescence properties. It can also be employed in the study of protein-ligand interactions and cellular imaging.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
作用機序
The mechanism of action of 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. In biological systems, it may bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
類似化合物との比較
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-hydroxymethylpyridine
- 2-Bromopyridine-5-methanol
Comparison: Compared to these similar compounds, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole is unique due to its bicarbazole framework, which imparts distinct electronic properties. While the similar compounds are primarily used as intermediates in organic synthesis, 9-(6-Bromopyridin-3-yl)-9’-phenyl-9H,9’H-3,3’-bicarbazole finds applications in advanced materials for electronics and optoelectronics due to its superior charge transport and fluorescence characteristics .
特性
分子式 |
C35H22BrN3 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC名 |
3-[9-(6-bromopyridin-3-yl)carbazol-3-yl]-9-phenylcarbazole |
InChI |
InChI=1S/C35H22BrN3/c36-35-19-16-26(22-37-35)39-32-13-7-5-11-28(32)30-21-24(15-18-34(30)39)23-14-17-33-29(20-23)27-10-4-6-12-31(27)38(33)25-8-2-1-3-9-25/h1-22H |
InChIキー |
WPVCVMZEUUTSOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)Br)C8=CC=CC=C82 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



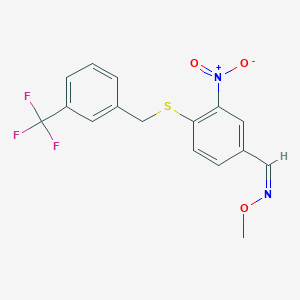
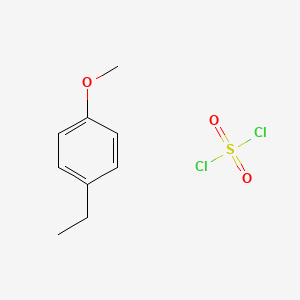
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
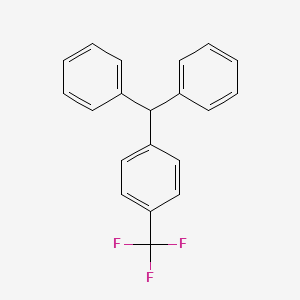

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
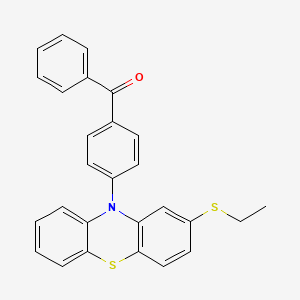
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
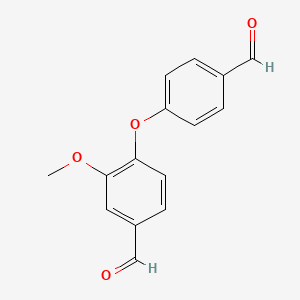
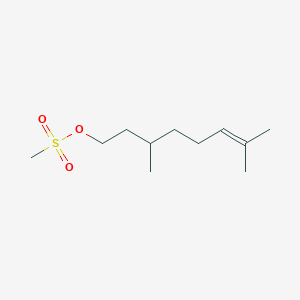
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
